Tridecanenitrile

Beschreibung

Structural Analysis of Tridecanenitrile

Molecular Architecture and Bonding Characteristics

Atomic Composition and Connectivity

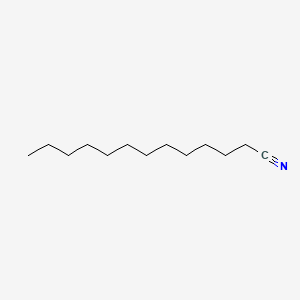

This compound possesses a molecular formula of C₁₃H₂₅N with a molecular weight of 195.3443 atomic mass units. The compound features a linear carbon chain consisting of twelve methylene units terminated by a nitrile functional group, creating the systematic name this compound. The structural connectivity follows the pattern CCCCCCCCCCCCC#N, where the terminal carbon atom forms a triple bond with nitrogen. This arrangement places the nitrile carbon as the thirteenth carbon in the chain, hence the designation "tridecane" in the compound name.

The Chemical Abstracts Service registry number 629-60-7 uniquely identifies this compound, which is also known by several synonyms including n-Dodecyl cyanide, Dodecyl cyanide, and 1-Cyanododecane. The International Union of Pure and Applied Chemistry Standard InChI representation is InChI=1S/C13H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-12H2,1H3, with the corresponding InChIKey being WKJHMKQSIBMURP-UHFFFAOYSA-N. These standardized identifiers confirm the precise atomic connectivity and arrangement within the molecule.

The atomic composition reveals thirteen carbon atoms, twenty-five hydrogen atoms, and one nitrogen atom arranged in a specific connectivity pattern. The primary chain consists of sp³-hybridized carbon atoms connected through single bonds, with the exception of the terminal nitrile carbon which exhibits sp hybridization due to its triple bond with nitrogen. This hybridization difference creates a distinct electronic environment at the nitrile terminus compared to the saturated alkyl chain.

Resonance Structures and Electronic Configuration

The electronic structure of this compound exhibits characteristics typical of nitrile compounds, with the carbon-nitrogen triple bond serving as the primary site of electronic interest. The nitrile functional group demonstrates electronic similarity to alkyne systems, with the notable addition of a lone pair of electrons on the nitrogen atom. Both the carbon and nitrogen atoms in the nitrile group adopt sp hybridization, leaving each atom with two p orbitals that overlap to form the two π bonds constituting the triple bond.

The carbon-nitrogen bond angle in this compound measures 180 degrees, imparting a linear geometry to the nitrile functional group. This linear arrangement results from the sp hybridization of both carbon and nitrogen atoms, creating a rigid, rod-like structure at the molecular terminus. The lone pair electrons on the nitrogen atom occupy an sp hybrid orbital, which positions them closer to the nucleus compared to typical amine nitrogen atoms, resulting in significantly reduced basicity.

Resonance structures play a crucial role in describing the electronic distribution within the nitrile functionality. The primary resonance structure depicts a neutral carbon-nitrogen triple bond, while secondary resonance forms involve charge separation with positive character on carbon and negative character on nitrogen. These resonance contributions create a permanent dipole moment within the molecule, with the electronegativity difference between carbon and nitrogen establishing a polarized system where electron density concentrates toward the nitrogen terminus.

The electronic configuration exhibits significant polarity due to the presence of the electronegative nitrogen atom, which creates an electric dipole moment directed from carbon toward nitrogen. This polarization affects the entire molecular system, influencing both intermolecular interactions and chemical reactivity patterns. The π-electron system of the nitrile group can participate in various electronic interactions, including coordination to metal centers and nucleophilic attack mechanisms.

Comparative Analysis with Homologous Nitriles

This compound belongs to a homologous series of linear aliphatic nitriles, sharing structural similarities with both shorter and longer chain analogs. Comparison with dodecanenitrile (C₁₂H₂₃N) reveals the incremental addition of one methylene unit, while tetradecanenitrile (C₁₄H₂₇N) extends the chain by one additional carbon. This systematic variation allows for the examination of chain length effects on molecular properties and behavior.

The molecular weight progression demonstrates regular increments of 14.03 atomic mass units per methylene addition, reflecting the consistent structural modification throughout the series. Dodecanenitrile exhibits a molecular weight of 181.32, while tetradecanenitrile possesses a molecular weight of 209.37, positioning this compound precisely in the intermediate range. This regular progression enables predictive modeling of properties based on chain length considerations.

Physical property comparisons reveal systematic trends related to molecular size and intermolecular forces. The boiling point of this compound occurs at 275 degrees Celsius under standard atmospheric conditions, representing an increase from shorter homologs and a decrease compared to longer chain analogs. The melting point of approximately 10 degrees Celsius demonstrates the crystalline behavior typical of medium-length alkyl nitriles. These thermal properties reflect the balance between molecular size, intermolecular London dispersion forces, and the polar contributions from the nitrile functionality.

| Compound | Molecular Formula | Molecular Weight | Boiling Point | CAS Number |

|---|---|---|---|---|

| Dodecanenitrile | C₁₂H₂₃N | 181.32 | 198°C/100 mmHg | 2437-25-4 |

| This compound | C₁₃H₂₅N | 195.34 | 275°C | 629-60-7 |

| Tetradecanenitrile | C₁₄H₂₇N | 209.37 | - | 629-63-0 |

Spectroscopic comparisons among homologous nitriles demonstrate characteristic patterns in infrared absorption frequencies. The carbon-nitrogen stretching vibration appears in the region of 2230-2280 wavenumbers for this compound, consistent with other aliphatic nitriles in this series. The position and intensity of this absorption remain relatively constant across the homologous series, indicating minimal influence of chain length on the nitrile electronic structure.

Stereochemical Considerations

This compound exhibits achiral character due to the absence of stereogenic centers within its molecular framework. The compound possesses no defined stereocenters, with a stereocenter count of zero out of zero possible positions. This absence of chirality results from the symmetrical nature of the alkyl chain and the linear geometry of the nitrile functional group, which precludes the formation of non-superimposable mirror images.

The molecular geometry demonstrates conformational flexibility along the saturated hydrocarbon chain, allowing for numerous rotational isomers or conformers around the carbon-carbon single bonds. However, the nitrile terminus maintains rigidity due to the linear sp hybridization of the carbon-nitrogen triple bond system. This creates a molecular architecture where flexibility decreases dramatically approaching the nitrile functionality.

The extended chain conformation represents the most thermodynamically stable arrangement for this compound in the gas phase, minimizing steric interactions between methylene groups. In condensed phases, intermolecular forces and packing considerations may favor alternative conformations that optimize crystal lattice energy or liquid-phase interactions. The absence of branching or functional group substitution simplifies the conformational analysis compared to more complex nitrile derivatives.

Optical activity measurements confirm the absence of chirality, with this compound exhibiting no optical rotation. This property distinguishes it from chiral nitrile compounds and confirms the symmetric nature of the molecular structure. The lack of stereochemical complexity facilitates structural studies and property predictions based on molecular modeling approaches.

Crystallographic Data and Molecular Packing

Crystallographic analysis of this compound reveals important insights into solid-state molecular organization and intermolecular interactions. The compound crystallizes with a melting point of approximately 9-10 degrees Celsius, indicating relatively weak intermolecular forces typical of medium-length aliphatic compounds. The specific gravity of 0.83 at 25 degrees Celsius demonstrates density characteristics consistent with hydrocarbon-like behavior despite the polar nitrile functionality.

The refractive index of 1.44 provides information about the electronic polarizability and molecular packing density in the liquid state. This value reflects the contribution of both the saturated hydrocarbon chain and the polarizable nitrile group to the overall optical properties. The refractive index measurement supports the understanding of intermolecular interactions and molecular orientation effects in the condensed phase.

Molecular packing arrangements in the crystalline state likely involve a combination of van der Waals interactions between alkyl chains and dipole-dipole interactions between nitrile groups. The linear molecular geometry facilitates efficient packing with neighboring molecules, potentially leading to parallel arrangements that maximize intermolecular contact. The relatively low melting point suggests that these intermolecular forces are moderate in strength, allowing for facile phase transitions.

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Melting Point | 9-10°C | - | |

| Boiling Point | 152°C | 10 mmHg | |

| Boiling Point | 275°C | 760 mmHg | |

| Specific Gravity | 0.83 | 25°C | |

| Refractive Index | 1.44 | 20°C |

The crystalline structure accommodates the linear molecular geometry through efficient space-filling arrangements that minimize void volume while optimizing intermolecular interactions. The polar nitrile groups likely align to create favorable dipole-dipole interactions, while the hydrocarbon chains interdigitate to maximize van der Waals contacts. This dual nature of intermolecular forces contributes to the overall stability of the crystalline phase while maintaining the relatively accessible melting point observed experimentally.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tridecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJHMKQSIBMURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060876 | |

| Record name | Tridecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | Tridecanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-60-7, 68424-73-7 | |

| Record name | Tridecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIDECANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitriles, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN4CW7SV8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Preparation by Reaction of Olefins with Unsaturated Nitriles in the Presence of Strong Acids

One classical approach to preparing long-chain nitriles such as tridecanenitrile involves the reaction of an olefin with an α,β-unsaturated nitrile in the presence of a strong cationic acid, typically concentrated sulfuric acid. This method is based on the formation of a reactive intermediate known as the "heel," which is a reaction mixture of an olefin, an unsaturated nitrile, and strong acid.

-

- A suitable olefin with at least 10 carbon atoms is reacted with an α,β-unsaturated nitrile.

- The reaction is catalyzed by strong sulfuric acid, which acts as a cationoid substance facilitating the addition.

- The reaction temperature is maintained between 20°C and 90°C, with an optimal range around 40°C to 80°C.

- The acid is added slowly over 15 to 45 minutes to control the reaction rate and avoid side reactions such as polymerization or uncontrolled hydrolysis.

- The process can be adapted for continuous operation with minimal hazards due to controlled temperature and addition rates.

| Parameter | Value/Range |

|---|---|

| Olefin carbon chain | ≥10 carbons |

| Acid used | Concentrated sulfuric acid (97.5%) |

| Temperature range | 20°C to 90°C (preferably 40°C to 80°C) |

| Acid addition time | 15 to 45 minutes |

| Molar ratio (olefin:nitrile:acid) | Approximately 1:1:1 (or slight excess acid) |

-

- Smooth reaction with controlled exotherm.

- Adaptable to continuous industrial processes.

- High selectivity towards N-alkylacrylamides and related nitriles.

-

- Requires careful temperature control.

- Use of strong corrosive acids necessitates specialized equipment.

This method is described in detail in patent literature (US3151157A), which outlines the preparation of N-alkylacrylamides but is applicable to long-chain nitrile synthesis such as this compound.

α-Alkylation of Nitriles Using Primary Alcohols Catalyzed by Transition Metal Complexes

A more recent and versatile approach involves the α-alkylation of nitriles using primary alcohols as alkylating agents under catalytic conditions. This method is particularly useful for synthesizing α-alkylated nitriles, including this compound derivatives.

-

- Transition metal catalysts (e.g., well-defined complexes of cobalt or other metals).

- Base such as potassium hydroxide (KOH).

- Hydride sources like potassium triethylborohydride (KHBEt3).

- Solvent: Toluene is preferred for optimal yields.

-

- Temperature: Around 140°C.

- Reaction time: Typically 6 to 24 hours.

- Catalyst loading: Approximately 1.3 mol% of metal complex.

- Base loading: Around 20 mol% KOH.

- Hydride source: Approximately 3.5 mol%.

-

- The nitrile and primary alcohol are combined with the catalyst, base, and hydride source in toluene.

- The mixture is sealed in a reaction vessel under an inert atmosphere.

- Heated to 140°C for the reaction duration.

- After completion, the mixture is filtered and purified by column chromatography.

| Entry | Catalyst Loading (mol%) | KOH Loading (mol%) | KHBEt3 Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1.3 | 20 | 3.5 | Toluene | 140 | 6 | 83 |

| 2 | 1.3 | 20 | 3.5 | Toluene | 140 | 24 | 80 |

-

- High selectivity and yields.

- Uses readily available primary alcohols as alkylating agents.

- Mild reaction conditions compared to classical methods.

- Amenable to various nitrile substrates.

-

- Requires transition metal catalysts and hydride reagents.

- Elevated temperature and inert atmosphere necessary.

This catalytic α-alkylation method represents a modern, efficient route to this compound and related nitriles, with detailed experimental protocols reported in peer-reviewed research.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| 1. Olefin + Unsaturated Nitrile + H2SO4 | Olefin (≥C10), α,β-unsaturated nitrile, H2SO4, 20-90°C | Continuous operation, high selectivity | Corrosive acid, temperature control required |

| 2. α-Alkylation with Primary Alcohols | Nitrile, primary alcohol, transition metal catalyst, KOH, KHBEt3, 140°C | High yield, mild conditions | Requires catalysts, inert atmosphere |

| 3. Ring-Closing Metathesis + Functionalization | RCM catalysts, oxidation reagents, multi-step synthesis | Stereoselective, complex nitriles | Multi-step, complex reagents |

Analyse Chemischer Reaktionen

Types of Reactions: Tridecanenitrile undergoes various chemical reactions, including:

Hydrolysis: Converts this compound to tridecanoic acid in the presence of water and an acid or base catalyst.

Reduction: Reduces to tridecanamine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The cyano group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a metal catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Tridecanoic acid.

Reduction: Tridecanamine.

Substitution: Depending on the nucleophile, different substituted tridecanes.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Tridecanenitrile has several significant applications across different scientific domains:

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.

- Chemical Reactions : It undergoes hydrolysis to form tridecanoic acid, reduction to yield tridecanamine, and substitution reactions with various nucleophiles.

Biology

- Biological Activity : Studies have shown that this compound exhibits potential antimicrobial properties and cytotoxic effects against cancer cells. It is being investigated for its ability to inhibit specific enzymes, which could be leveraged in drug design.

- Target Interactions : Nitriles are known to enhance binding affinity to biological targets, making this compound a candidate for further biological studies.

Medicine

- Drug Development : The compound's pharmacokinetic profile suggests it may improve the efficacy of drugs by enhancing their stability and reducing resistance. Its low vapor pressure and high flash point indicate good chemical stability suitable for pharmaceutical applications.

- Therapeutic Potential : Research is ongoing into its use as a building block for new pharmaceuticals aimed at treating infections and cancer.

Industry

- Specialty Chemicals Production : this compound is utilized in producing various specialty chemicals and materials, contributing to advancements in industrial chemistry.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

This study highlights the potential of this compound as a candidate for developing antibacterial agents.

Case Study 2: Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. In vitro studies showed that concentrations above 100 µg/mL significantly reduced cell viability, suggesting its potential role in cancer therapy.

Wirkmechanismus

The mechanism of action of tridecanenitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The specific pathways and targets depend on the reaction conditions and the nature of the reagents used .

Vergleich Mit ähnlichen Verbindungen

Aliphatic Nitriles: Chain Length Variation

Tridecanenitrile belongs to the fatty nitrile family, characterized by linear hydrocarbon chains terminating in a nitrile group. Comparisons with shorter and longer-chain analogs reveal trends in physical properties:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Melting Point (K) |

|---|---|---|---|---|---|

| Dodecanenitrile | 2437-25-4 | C₁₂H₂₃N | 181.18 | Not reported | Not reported |

| This compound | 629-60-7 | C₁₃H₂₅N | 195.34 | 548 | 282.85 |

| Octadecanenitrile | Not provided | C₁₈H₃₅N | ~265.5 | Not reported | Not reported |

Key Observations :

- Molecular weight : Increases linearly with chain length, affecting volatility and solubility.

- Boiling point : Expected to rise with chain length due to stronger van der Waals forces. This compound’s boiling point (275°C) is higher than acetonitrile (82°C) but lower than stearonitrile (C₁₈, ~320°C estimated) .

- Applications : Shorter-chain nitriles (e.g., acetonitrile) are widely used as solvents, while longer-chain nitriles like this compound are niche reagents in organic synthesis .

Aromatic Nitriles: Structural Differences

Aromatic nitriles, such as 3-Nitrobenzonitrile (CAS 619-24-9), differ in structure and reactivity due to the presence of electron-withdrawing groups (e.g., nitro) on the benzene ring:

Key Observations :

Biologische Aktivität

Tridecanenitrile, a nitrile compound with the chemical formula , has garnered attention for its potential biological activities and applications in various fields, including medicine and organic synthesis. This article explores the biological activity of this compound, presenting findings from diverse research studies, data tables summarizing key information, and case studies illustrating its applications.

Overview of this compound

This compound is characterized by a cyano group (-CN) attached to a tridecane chain. It is primarily utilized in organic synthesis and has been investigated for its interactions with biomolecules and potential therapeutic applications .

Target Interactions

Nitriles, including this compound, generally enhance binding affinity to biological targets. This property is attributed to their structural characteristics which facilitate interactions with enzymes and receptors.

Pharmacokinetics

Research indicates that nitrile-containing compounds often exhibit improved pharmacokinetic profiles, contributing to their efficacy in drug development. This compound's low vapor pressure and high flash point suggest good chemical stability, making it suitable for pharmaceutical applications.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Activity : this compound has shown potential antimicrobial properties against certain bacterial strains, indicating its usefulness in developing antibacterial agents .

- Cytotoxic Effects : Some studies report that nitriles can exhibit cytotoxic effects on cancer cells, suggesting a possible role in cancer therapy .

- Enzyme Inhibition : Nitriles have been noted for their ability to inhibit specific enzymes, which can be leveraged in drug design to target diseases associated with enzyme dysfunction .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Case Study 2: Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 75 µM. The compound was found to affect cell viability significantly.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 75 |

| HeLa (Cervical Cancer) | 90 |

| A549 (Lung Cancer) | 85 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tridecanenitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of this compound typically involves nitrile formation via nucleophilic substitution or cyanation of alkyl halides. Optimization requires monitoring reaction parameters such as temperature (e.g., 80–120°C for SN2 reactions), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., phase-transfer catalysts). Purity can be enhanced using distillation (boiling point ~275°C ) or column chromatography. Ensure characterization via FT-IR (C≡N stretch at ~2250 cm⁻¹) and GC-MS to confirm molecular weight (195.35 g/mol ). Detailed protocols should reference established organic chemistry methodologies .

Q. How should this compound be safely handled and stored in laboratory settings to minimize risks?

- Methodological Answer : Use chemical splash goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact . Avoid ignition sources due to potential electrostatic buildup . Store in tightly sealed containers in dry, ventilated areas, and segregate from strong oxidizers (e.g., peroxides) . Spills should be absorbed with inert materials (vermiculite, sand) and disposed as hazardous waste . Safety protocols must align with OSHA and GHS standards .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine NMR (¹H and ¹³C) to identify alkyl chain structure and nitrile group position. For example, the nitrile carbon resonates at ~120 ppm in ¹³C NMR. FT-IR confirms the C≡N functional group, while GC-MS provides molecular ion peaks (m/z 195) and fragmentation patterns . Cross-validate results with reference spectra from databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, vapor pressure)?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. For solubility, use standardized solvents (e.g., hexane, ethanol) under controlled temperatures and report via gravimetric analysis. Vapor pressure can be determined using isoteniscope methods or computational models (e.g., Antoine equation parameters) . Replicate experiments under identical conditions and compare datasets using statistical tools (e.g., ANOVA) to identify systematic errors .

Q. What strategies are recommended for studying the environmental fate of this compound given limited ecotoxicological data?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) to assess persistence in soil/water systems. Use Daphnia magna or Aliivibrio fischeri for acute toxicity screening. Model bioaccumulation potential via octanol-water partition coefficients (log Kow estimated from structure-activity relationships). Address data gaps by cross-referencing analogous nitriles (e.g., dodecanenitrile) while highlighting compound-specific risks .

Q. How can mechanistic studies elucidate this compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Perform accelerated stability testing by exposing the compound to pH gradients (1–14) and elevated temperatures (40–100°C). Monitor degradation via HPLC for byproduct formation (e.g., carboxylic acids or amines). Kinetic analysis (Arrhenius plots) can predict shelf-life. FT-IR and NMR track functional group changes, while computational simulations (DFT) model reaction pathways .

Q. What experimental designs are suitable for investigating this compound’s interactions with biological macromolecules (e.g., enzymes, membranes)?

- Methodological Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding affinity with proteins. Molecular dynamics simulations can predict membrane permeability based on lipid bilayer interactions. For enzymatic inhibition, conduct kinetic assays (e.g., Michaelis-Menten plots) with controls for non-specific binding. Always include positive/negative controls and triplicate measurements .

Data Analysis and Reproducibility

Q. How should researchers address variability in toxicity data across this compound studies?

- Methodological Answer : Standardize test organisms (e.g., same D. magna strain), exposure durations, and endpoints (e.g., LC50). Apply meta-analysis to pooled data, adjusting for confounding variables (e.g., solvent carriers). Transparently report uncertainties and validate findings using alternative models (e.g., in vitro cell lines) .

Q. What statistical approaches are critical for validating this compound’s synthetic reproducibility?

- Methodological Answer : Use design of experiments (DoE) to identify critical factors (e.g., catalyst concentration, temperature). Apply multivariate regression to optimize yield/purity. Report confidence intervals and R² values for predictive models. Share raw data and detailed protocols to enable independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.